Direct RORγt Binding: 3-Oxo-5beta-cholanate Engages RORγt with Kd = 1.13 μM Whereas Lithocholic Acid Shows No Detectable Binding
3-Oxo-5beta-cholanate (3-oxoLCA) directly binds to the recombinant human RORγt ligand-binding domain (LBD) with an equilibrium dissociation constant Kd of 1.13 μM, as measured by microscale thermophoresis (MST). In contrast, lithocholic acid (LCA), the parent 3α-hydroxy analog, exhibits no detectable physical interaction with RORγt under identical assay conditions [1]. Furthermore, isoallolithocholic acid (isoalloLCA) does not bind RORγt either; it enhances Treg differentiation through a mitochondrial ROS-dependent, Foxp3 CNS3-mediated mechanism entirely independent of RORγt antagonism [1]. This establishes 3-oxo-5beta-cholanate as the only endogenous bile acid metabolite among these three that directly targets RORγt.
| Evidence Dimension | RORγt ligand-binding domain (LBD) binding affinity (Kd) |
|---|---|
| Target Compound Data | 3-Oxo-5beta-cholanate Kd = 1.13 μM (MST, recombinant human RORγt LBD) |
| Comparator Or Baseline | Lithocholic acid (LCA): No binding detected; Isoallolithocholic acid: No binding detected |
| Quantified Difference | Binding affinity difference: >10-fold (3-oxoLCA Kd = 1.13 μM vs. no binding for LCA and isoalloLCA up to 50 μM) |
| Conditions | Microscale thermophoresis (MST) using recombinant human RORγt LBD protein; in vitro cell-free system |
Why This Matters
Procurement of 3-oxo-5beta-cholanate is mandatory for any study requiring direct pharmacological modulation of RORγt using an endogenous bile acid scaffold, as its closest structural analogs (LCA, isoalloLCA) are completely inactive at this target.
- [1] Hang S, Paik D, Yao L, et al. Bile acid metabolites control TH17 and Treg cell differentiation. Nature. 2019;576(7785):143-148. doi:10.1038/s41586-019-1785-z View Source
